molecular formula C7H7BrClNO4S B8266890 5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride

Cat. No.: B8266890
M. Wt: 316.56 g/mol
InChI Key: INRDSSGANYHCPC-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride is a pyridine sulfonamide compound with the molecular formula C7H7BrClNO4S and a molecular weight of 316.6 g/mol. This compound is widely used in various scientific experiments due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-2,6-dimethoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are optimized for scalability, and the product is purified using standard industrial purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonyl chloride group.

    Oxidation and Reduction Reactions: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide, can be used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, can be used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is utilized in various biochemical assays to modify proteins and study enzyme activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,6-dimethoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.

    2,6-Dimethoxypyridine-3-sulfonyl chloride: Lacks the bromine atom, which can affect its reactivity and applications.

Uniqueness

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO4S/c1-13-6-4(8)3-5(15(9,11)12)7(10-6)14-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRDSSGANYHCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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